molecular formula C18H15ClN4O3S B2606587 3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-18-2

3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2606587
CAS No.: 349145-18-2
M. Wt: 402.85
InChI Key: YZRNZFKVJATFCD-UHFFFAOYSA-N
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Description

3-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (molecular formula: C₁₇H₁₃ClN₄O₃S, molecular weight: 388.83 g/mol) is a sulfonamide-benzamide hybrid characterized by a 3-chlorobenzamide moiety linked to a phenylsulfamoyl group substituted with a 4-methylpyrimidin-2-yl heterocycle .

Properties

IUPAC Name

3-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRNZFKVJATFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactionsThe final step often involves the coupling of the pyrimidine ring to the phenyl group under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application but often include key signaling or metabolic pathways .

Comparison with Similar Compounds

Substituted Benzamide Derivatives

Compound Name Substituents (Benzamide/Sulfamoyl) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound 3-Cl, 4-methylpyrimidin-2-yl 388.83 Not reported Not explicitly reported
4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) 4-Cl, 2-oxotetrahydrofuran-3-yl 422.87 256–258 Not reported
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16) 2-((2,3-dimethylphenyl)amino), 4-methylpyrimidin-2-yl 487.58 159–161 Urease inhibition (IC₅₀ not specified)
JEZTC (3,4,5-trihydroxy-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide) Gallate, 5-methylisoxazol-3-yl 413.39 Not reported Chondroprotective effects in osteoarthritis models

Key Observations :

  • Chlorine Position : The 3-chloro substitution in the target compound contrasts with the 4-chloro in compound 5i , which exhibits a higher melting point (256–258°C vs. target’s unreported value), suggesting para-substitution may enhance crystallinity .
  • Heterocyclic Variations : Replacement of the 4-methylpyrimidin-2-yl group with 5-methylisoxazol-3-yl (JEZTC) or 2-oxotetrahydrofuran-3-yl (5i ) alters hydrogen-bonding and steric interactions, impacting biological targets (e.g., JEZTC’s anti-osteoarthritic activity) .

Sulfonamide Hybrids with Diverse Scaffolds

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Activities Reference
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) Salicylamide-phenethyl sulfonamide 463.89 PD-L1 inhibition (57.15% at 10 μM), low cytotoxicity
N-(4-(3-phenylureido)phenyl)benzamide derivatives Benzamide-urea hybrid ~350–400 Anticancer (variable IC₅₀)
4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Bis-sulfamoyl benzamide 559.70 High lipophilicity (XLogP₃ = 3.5)

Key Observations :

  • Lipophilicity : The bis-sulfamoyl analog (MW 559.70) has higher lipophilicity than the target, likely due to additional isobutyl groups, which may affect membrane permeability .

Structural-Activity Relationship (SAR) Trends

Substituent Position: Meta-chloro (target) vs. 4-Methylpyrimidin-2-yl in the target provides a planar heterocycle for π-π stacking, compared to the non-aromatic 2-oxotetrahydrofuran-3-yl in 5i .

Heterocyclic Modifications: Pyrimidine vs. isoxazole (JEZTC) substitutions modulate hydrogen-bond acceptor/donor capacity, affecting target selectivity .

Biological Implications: Urease inhibition in compound 16 correlates with the presence of a dimethylphenylamino group, suggesting bulky substituents enhance enzyme interaction . PD-L1 activity in compound 30 highlights the importance of halogenation (Cl, F) and scaffold rigidity .

Biological Activity

3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 351.83 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antitumor Effects :
    • A study evaluated the antitumor properties of related benzamide derivatives, demonstrating significant inhibition of tumor growth in xenograft models. The mechanisms were linked to apoptosis induction and cell cycle arrest .
  • Inflammatory Response Modulation :
    • Research indicated that compounds with similar structural features could inhibit pro-inflammatory cytokines, suggesting that this compound might also exert such effects .
  • Inhibition of Enzymatic Activity :
    • A series of experiments showed that modifications in the benzamide structure could enhance inhibitory activity against specific enzymes related to cancer metabolism .

Data Table: Biological Activity Summary

Activity TypeCompound EffectReference
AntitumorSignificant tumor growth inhibition
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionEnhanced inhibitory activity against cancer-related enzymes

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonamide coupling and benzamide formation. For example:

Sulfonamide Formation : React 4-methylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMF) to form the sulfonamide intermediate. Purify via recrystallization .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ .

Benzamide Coupling : React the amine intermediate with 3-chlorobenzoyl chloride in anhydrous DMF with triethylamine as a base. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields (up to 89%) compared to conventional reflux .
Key Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via ¹H/¹³C NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~8.3–8.5 ppm (pyrimidine protons), δ ~7.6–7.9 ppm (aromatic protons from benzamide), and δ ~2.3 ppm (methyl group on pyrimidine) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for absolute configuration verification .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate this compound’s interaction with biological targets like kinases or bacterial enzymes?

  • Methodological Answer :

Target Selection : Prioritize targets based on structural analogs (e.g., pyrimidine-containing inhibitors targeting acps-pptase in bacteria or EGFR in cancer) .

Q. Docking Workflow :

  • Prepare the compound’s 3D structure using Open Babel (MMFF94 force field).
  • Use AutoDock Vina for docking into target protein active sites (PDB ID: e.g., 1M17 for acps-pptase).
  • Validate docking poses with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA) .

Key Parameters : Score binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) and analyze hydrogen bonds with catalytic residues (e.g., Lys73 in acps-pptase) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., MCF7 for anticancer studies), incubation times (48–72 hr), and controls (DMSO vehicle) .
  • Impurity Analysis : Use HPLC-MS to rule out degradation products or stereoisomers affecting activity .
  • Structural Confounders : Compare substituent effects; e.g., 3-chloro vs. 4-chloro analogs may exhibit differing potency due to steric hindrance .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate, which hydrolyzes in vivo .
  • ADMET Profiling : Use in silico tools (SwissADME) to predict logP (optimal 2–3) and P-glycoprotein substrate risk .

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